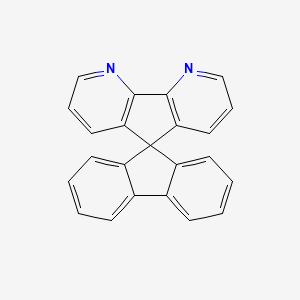

4,5-Diaza-9,9'-spirobifluorene

Übersicht

Beschreibung

4,5-Diaza-9,9’-spirobifluorene is a heterocyclic compound . It is a derivative containing two electron-withdrawing perylenediimide moieties . This compound has been characterized by NMR, elemental analysis, UV spectroscopy, and cyclic voltammetry .

Synthesis Analysis

The synthesis of 4,5-Diaza-9,9’-spirobifluorene involves the creation of a derivative containing two electron-withdrawing perylenediimide moieties . The compound has been characterized by various methods including NMR, elemental analysis, UV spectroscopy, and cyclic voltammetry .Molecular Structure Analysis

The molecular structure of 4,5-Diaza-9,9’-spirobifluorene is complex, with the compound containing two electron-withdrawing perylenediimide moieties . The HOMO/LUMO energies of the compound are –5.81 eV/–3.89 eV .Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-Diaza-9,9’-spirobifluorene include low HOMO/LUMO energies and strong absorption in the visible range of the UV spectrum . These properties point to the possibility of using the compound as a promising electron acceptor for nonfullerene polymer solar cells .Wissenschaftliche Forschungsanwendungen

Application in Polymer Solar Cells

A derivative of 4,5-diaza-9,9'-spirobifluorene has been identified as a promising electron acceptor for nonfullerene polymer solar cells. This derivative exhibits strong absorption in the visible region of the UV spectrum and has low-lying energy levels, making it a suitable candidate for enhancing the efficiency of polymer solar cells (Kuklin et al., 2019).

Synthesis and Crystal Structure Analysis

The compound 2-(spirobifluorene-2-yl)-3,4-diaza-spirobifluorene, a derivative of this compound, has been synthesized and characterized. Its crystal structure was analyzed, providing insights into its potential applications in various fields of material science (Wu et al., 2010).

Enhanced Steric Hindrance for Light-Emitting Electrochemical Cells

Cationic iridium complexes incorporating this compound have shown potential in solid-state light-emitting electrochemical cells (LECs). The intramolecular π-π interaction and enhanced steric hindrance in these complexes contribute to longer device lifetimes in LECs (Chen et al., 2012).

Use in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been used as host materials in blue phosphorescent organic light-emitting devices (PhOLEDs). They show promising results due to their high triplet energy levels and good thermal stability, making them suitable for high-efficiency PhOLEDs with low efficiency roll-off (Zheng et al., 2012).

In High-Performance OLEDs

A rhenium(I) complex with 4,5-diaza-9,9‘-spirobifluorene showed excellent performance in phosphorescent electroluminescent devices. The complex's steric hindrance, large Stokes shift, and short luminescent lifetime contribute to its high efficiency and insensitivity to emitter concentration (Li et al., 2012).

Electronic Structure and Optical Properties

The electronic structure and optical properties of spiro-type molecules, including this compound derivatives, have been extensively studied. These studies provide valuable insights into the application of these molecules in organic electronics, particularly in light-emitting devices (Johansson et al., 1997).

Wirkmechanismus

Target of Action

The primary target of 4,5-Diaza-9,9’-spirobifluorene is the electron acceptor in nonfullerene polymer solar cells . The compound contains two electron-withdrawing perylenediimide moieties, which play a crucial role in its function as an electron acceptor .

Mode of Action

4,5-Diaza-9,9’-spirobifluorene interacts with its targets by facilitating electron transfer from a polymer donor and stabilizing the generated radical anions . This is primarily due to the presence of strong electron-withdrawing imide groups that decrease the energy of the LUMO of a semiconductor .

Biochemical Pathways

The compound affects the intermolecular charge transport pathway. Its good π-conjugation inside the perylenediimide moiety is favorable for this intermolecular charge transport . Moreover, the large distance between N-alkyl substituents and the aromatic nucleus minimizes steric contacts, promoting efficient charge transport between molecules .

Result of Action

The result of 4,5-Diaza-9,9’-spirobifluorene’s action is the creation of a promising electron acceptor for nonfullerene polymer solar cells . Its low HOMO/LUMO energies and strong absorption in the visible range of the UV spectrum point to its potential use in this capacity .

Zukünftige Richtungen

The future directions for the use of 4,5-Diaza-9,9’-spirobifluorene could involve its use as an electron acceptor for nonfullerene polymer solar cells . The compound’s low HOMO/LUMO energies and strong absorption in the visible range of the UV spectrum make it a promising candidate for this application .

Biochemische Analyse

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

spiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)23(17)19-11-5-13-24-21(19)22-20(23)12-6-14-25-22/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXUKNGBCQEAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=CC=N6)N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,5-Diaza-9,9'-spirobifluorene a promising candidate for organic electronics?

A1: this compound possesses several attractive features for organic electronics, including its rigid structure, electron-accepting properties, and ability to form stable complexes with metals. Its strong absorption in the visible region of the UV spectrum, coupled with low-lying HOMO/LUMO energy levels, makes it a suitable candidate for applications like non-fullerene polymer solar cells. [, ]

Q2: How does the incorporation of this compound affect the performance of light-emitting electrochemical cells (LECs)?

A2: Studies show that incorporating this compound as a ligand in cationic iridium complexes can lead to highly efficient LECs. This is attributed to enhanced steric hindrance and reduced self-quenching effects, resulting in improved quantum yields and power efficiencies. [, , , ]

Q3: What is the significance of the spiro configuration in this compound for device applications?

A3: The spiro configuration in this compound enhances steric hindrance around the metal center when used as a ligand in metal complexes. This structural feature minimizes the expansion of metal-ligand bonds in the excited state, leading to improved device lifetimes, as demonstrated in LECs. []

Q4: Can this compound be utilized in the development of air-stable solar cells?

A4: Yes, researchers have successfully used oligomers containing this compound to modify TiO2 nanorods, leading to air-stable poly(3-hexylthiophene):TiO2 bulk heterojunction inverted solar cells. These modified devices exhibited improved electron mobility and promising power conversion efficiencies. []

Q5: How does the structure of this compound influence its sensing capabilities?

A5: The rigid structure of this compound derivatives makes them suitable for applications in sensing. Research has shown their potential as affinity materials for quartz crystal microbalances, demonstrating high potency in detecting volatile organic compounds. []

Q6: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A6: Common characterization techniques include NMR spectroscopy, elemental analysis, UV-Vis spectroscopy, and cyclic voltammetry. These methods provide insights into the compound's structure, purity, electronic properties, and redox behavior. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)

![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)

![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)

![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)